molecular formula C24H29N3O3S2 B11325347 N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-ethylbutanamide

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-ethylbutanamide

Cat. No.: B11325347
M. Wt: 471.6 g/mol
InChI Key: RALSCQVLMCGEBU-UHFFFAOYSA-N
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Description

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-ethylbutanamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-ethylbutanamide typically involves multiple steps. One common route starts with the preparation of the benzothiazole ring, followed by the introduction of the piperidine ring and the sulfonyl group. The final step involves the attachment of the 2-ethylbutanamide moiety. Reaction conditions often include the use of solvents like methanol and chloroform, and reagents such as formaldehyde and piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce thiols or sulfides .

Scientific Research Applications

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-ethylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-ethylbutanamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the sulfonyl group can increase its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-ethylbutanamide is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the piperidine ring and the 2-ethylbutanamide moiety distinguishes it from other benzothiazole derivatives, potentially enhancing its therapeutic efficacy and stability .

Properties

Molecular Formula

C24H29N3O3S2

Molecular Weight

471.6 g/mol

IUPAC Name

N-[4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2-ethylbutanamide

InChI

InChI=1S/C24H29N3O3S2/c1-3-17(4-2)23(28)25-19-9-11-20(12-10-19)32(29,30)27-15-13-18(14-16-27)24-26-21-7-5-6-8-22(21)31-24/h5-12,17-18H,3-4,13-16H2,1-2H3,(H,25,28)

InChI Key

RALSCQVLMCGEBU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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